molecular formula C14H14O2S2 B13338177 3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol

3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol

Cat. No.: B13338177
M. Wt: 278.4 g/mol
InChI Key: WSNYNCLHPNHZDM-UHFFFAOYSA-N
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Description

3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol: is an organic compound with the molecular formula C14H14S2O2 It is a derivative of biphenyl, where two methylthio groups are attached to the 3 and 3’ positions, and two hydroxyl groups are attached to the 4 and 4’ positions of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,3’-Bis(methylthio)-[1,1’-biphenyl].

    Oxidation: The methylthio groups are oxidized to form the corresponding sulfoxides or sulfones.

    Hydroxylation: The biphenyl compound is then subjected to hydroxylation to introduce hydroxyl groups at the 4 and 4’ positions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and hydroxylation reactions using appropriate catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.

    Reduction: The sulfoxides or sulfones can be reduced back to methylthio groups using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry:

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and methylthio groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 1,3-Bis(methylthio)propane
  • Bis(methylthio)methane
  • meso-4,6-Dimethyl-1,3-dithiane

Comparison:

  • Unique Structure: 3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol has a unique biphenyl core with both methylthio and hydroxyl groups, which is not commonly found in similar compounds.
  • Chemical Properties: The presence of both electron-donating (methylthio) and electron-withdrawing (hydroxyl) groups provides a unique reactivity profile.
  • Applications: While similar compounds may be used in organic synthesis and catalysis, 3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol’s specific structure allows for unique applications in material science and drug development.

Properties

Molecular Formula

C14H14O2S2

Molecular Weight

278.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methylsulfanylphenyl)-2-methylsulfanylphenol

InChI

InChI=1S/C14H14O2S2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8,15-16H,1-2H3

InChI Key

WSNYNCLHPNHZDM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)SC)O

Origin of Product

United States

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